molecular formula C18H21N5O5S B2592501 methyl 4-((3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzoate CAS No. 2034269-88-8

methyl 4-((3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzoate

Cat. No. B2592501
CAS RN: 2034269-88-8
M. Wt: 419.46
InChI Key: UXLQQUVXQAFEGV-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a pyrrolidinone, a triazole, an azetidine, a sulfonyl group, and a benzoate ester. These groups suggest that the compound could have a variety of chemical properties and potential applications, particularly in the field of medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings and functional groups. Detailed structural analysis would typically involve techniques such as X-ray crystallography or NMR spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on factors such as its molecular structure, the nature of its functional groups, and its stereochemistry .

Scientific Research Applications

Synthesis Techniques and Structural Insights

The chemical compound "methyl 4-((3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzoate" is part of a broader category of molecules that have been synthesized and analyzed for their unique structures and properties. Research in this area includes the synthesis of pyrrolidines and other cyclic compounds through techniques such as 1,3-dipolar cycloaddition reactions and intramolecular C-H bond activation with triazoles. These methods have been crucial for creating compounds with potential applications in various fields, including medicinal chemistry and materials science. For example, the synthesis of 4-(trifluoromethyl)pyrrolidines containing sulfonyl groups has been achieved, highlighting the versatility of these synthetic approaches in producing structurally complex and functionally diverse molecules (Markitanov et al., 2016). Additionally, intramolecular capture of rhodium carbene by arylamino nitrogen leading to highly functionalized cyclic systems demonstrates the potential of these synthetic strategies for generating novel compounds with unique properties (Xu et al., 2015).

Computational and Theoretical Studies

Computational Insights into Chemical Structures

Computational chemistry has played a pivotal role in understanding the properties and reactivity of complex molecules. Studies involving density functional theory (DFT) and ab initio calculations have provided insights into the vibrational frequencies and visible spectra of triazenes derived from cyclic amines, offering a deeper understanding of their structural and electronic characteristics (Dabbagh et al., 2007). Such theoretical investigations complement experimental efforts by predicting the behavior of molecules under different conditions, thus aiding in the design of compounds with desired properties.

Chemical Reactions and Mechanisms

Advanced Chemical Transformations

Research in this domain often explores the reactivity and transformation of molecules to achieve specific structural motifs or functional groups. For instance, the synthesis and reactivity of sulfonyl azides as reagents for diazo transfer to carbonyl compounds exemplify the utility of these molecules in organic synthesis, potentially leading to the development of novel pharmaceuticals or materials (Katritzky et al., 2008). Such studies not only advance our understanding of chemical reactivity but also open new avenues for the synthesis of complex molecules.

Mechanism of Action

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it’s handled and used. Without specific information, it’s hard to provide a detailed safety assessment.

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. It could be of interest in fields such as medicinal chemistry, materials science, or chemical biology .

properties

IUPAC Name

methyl 4-[3-[4-[(2-oxopyrrolidin-1-yl)methyl]triazol-1-yl]azetidin-1-yl]sulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O5S/c1-28-18(25)13-4-6-16(7-5-13)29(26,27)22-11-15(12-22)23-10-14(19-20-23)9-21-8-2-3-17(21)24/h4-7,10,15H,2-3,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXLQQUVXQAFEGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CC(C2)N3C=C(N=N3)CN4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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